Trans-3-Aminotetrahydro-2h-thiopyran1-oxide
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Overview
Description
Trans-3-Aminotetrahydro-2h-thiopyran1-oxide is a heterocyclic compound containing a sulfur atom in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trans-3-Aminotetrahydro-2h-thiopyran1-oxide can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions can generate 3-hydroxy-2-thiophene carboxylic derivatives, which can be further modified to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: Trans-3-Aminotetrahydro-2h-thiopyran1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups in the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions may involve nucleophiles or electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or other reduced forms.
Scientific Research Applications
Trans-3-Aminotetrahydro-2h-thiopyran1-oxide has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe or ligand in biochemical studies. In medicine, its derivatives could be explored for potential therapeutic applications, such as antimicrobial or anticancer agents .
Mechanism of Action
The mechanism of action of Trans-3-Aminotetrahydro-2h-thiopyran1-oxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Trans-3-Aminotetrahydro-2h-thiopyran1-oxide include other thiopyran derivatives and related heterocyclic compounds. Examples include trans-3-halo-2-hydroxy-tetrahydropyrans and ®-3-Aminotetrahydro-2H-thiopyran 1,1-dioxide .
Uniqueness: What sets this compound apart from similar compounds is its specific structural features and reactivity. Its unique combination of functional groups and ring structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C5H11NOS |
---|---|
Molecular Weight |
133.21 g/mol |
IUPAC Name |
(3R)-1-oxothian-3-amine |
InChI |
InChI=1S/C5H11NOS/c6-5-2-1-3-8(7)4-5/h5H,1-4,6H2/t5-,8?/m1/s1 |
InChI Key |
DCEXBHHMCWGDTA-RUQIKYNFSA-N |
Isomeric SMILES |
C1C[C@H](CS(=O)C1)N |
Canonical SMILES |
C1CC(CS(=O)C1)N |
Origin of Product |
United States |
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